N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride
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Overview
Description
N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidin-4-amine core with a pyrrolidin-3-ylmethyl substituent and a methyl group at the 6-position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidin-4-amine core. One common approach is the reaction of a suitable pyrimidinyl precursor with a pyrrolidin-3-ylmethyl halide under basic conditions. The resulting intermediate is then methylated at the 6-position using a methylating agent such as methyl iodide. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, enzyme activities, and receptor functions, leading to the desired biological outcomes. The exact mechanism may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-Methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride
N-Methyl-6-(morpholin-4-ylmethyl)pyrimidin-4-amine hydrochloride
N-Methyl-6-(azepan-4-ylmethyl)pyrimidin-4-amine hydrochloride
Uniqueness: N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride stands out due to its pyrrolidin-3-ylmethyl group, which imparts unique chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-11-10-5-9(13-7-14-10)4-8-2-3-12-6-8;/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRTUTRSOUFYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)CC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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